N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the pathogen or cancer cell, disrupting their normal function and leading to cell death.
Mode of Action
It’s known that similar thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of anticancer activity, these compounds may interfere with cell division or other critical cellular processes .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with lipid biosynthesis in bacteria or disrupt cell division in cancer cells .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound is effective against its targets, it could potentially lead to the death of bacterial or cancer cells. This could result in the alleviation of symptoms associated with bacterial infections or cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2,4-dimethylphenylacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal species.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
1,3,4-thiadiazole derivatives: Exhibits potent antimicrobial activity.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both a nitrile group and a thiazole ring, which contribute to its diverse biological activities .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-3-6-17(14(2)9-13)10-19(24)23-20-22-18(12-25-20)16-7-4-15(11-21)5-8-16/h3-9,12H,10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAJYVWMSLVTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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